![molecular formula C13H24N2O2 B2996259 Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1368138-79-7](/img/structure/B2996259.png)
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate is a chemical compound with the CAS Number: 1368138-79-7 . It has a molecular weight of 240.35 . It is in the form of an oil .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate is1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(9-15)6-4-5-10(13)14/h10H,4-9,14H2,1-3H3
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate is an oil . It has a molecular weight of 240.35 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes and Chemical Space Exploration : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a bifunctional compound that allows for selective derivation on its azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, indicating its importance in synthesizing diverse molecular structures (Meyers et al., 2009).
Reagent for Boc Protecting Group Introduction : A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been described for preparing N-Boc-amino acids. It reacts with amino acids and their esters at room temperature in the presence of a base, providing N-Boc-amino acids and their esters in good yields and purity, highlighting its utility in peptide synthesis and modifications (Rao et al., 2017).
Conformationally Restricted Pseudopeptides : Spirolactams synthesized from tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate derivatives act as conformationally restricted pseudopeptides, serving as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. This illustrates the compound's role in the development of peptidomimetics and potential therapeutics (Fernandez et al., 2002).
Applications in Drug Discovery
Innovative Scaffolds for Drug Discovery : The compound's derivatives, 6-azaspiro[4.3]alkanes, have been synthesized and proposed as new scaffolds for drug discovery. These scaffolds were created from cyclobutanone and related ketones, emphasizing the utility of tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate in generating novel molecular frameworks for therapeutic agents (Chalyk et al., 2017).
Asymmetric Synthesis of Amines : Tert-butanesulfinamide, derived from tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate, is a versatile intermediate for the asymmetric synthesis of amines. It's been used to prepare a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, demonstrating its significant role in the synthesis of bioactive molecules and pharmaceutical agents (Ellman et al., 2002).
Safety And Hazards
The safety information for Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl 9-amino-2-azaspiro[4.4]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(9-15)6-4-5-10(13)14/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBQSJMZBRDDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate | |
CAS RN |
1368138-79-7 |
Source
|
Record name | tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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